Cas no 22374-89-6 (1-Methyl-3-phenylpropylamine)
1-Methyl-3-phenylpropylamine Chemical and Physical Properties
Names and Identifiers
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- alpha-methyl-benzenepropanamine
- 1-methyl-3-phenylpropylamine
- alpha.-Methyl-.gamma.-phenyl-n-propylamine
- alpha.-methyl-.gamma.-phenyl-Propylamine
- 1-methyl-3-phenyl-propylamin
- 1-Phenyl-3-amino-butan
- 1-Phenyl-3-aminobutane
- 3-Phenyl-1-methylpropylamine
- 4-Phenyl-2-aminobutane
- alpha-methyl-benzenepropanamin
- alpha-Methyl-gamma-phenyl-n-propylamin
- alpha-Methyl-gamma-phenyl-N-propylamine
- alpha-methyl-gamma-phenyl-propylamin
- Propylamine, 1-methyl-3-phenyl-
- Propylamine, alpha-methyl-gamma-phenyl-
- Propylamine,.alpha.-methyl-.gamma.-phenyl-
- (+/-)-AMPHETAMINE
- DL-AMPHETAMINE
- AURORA KA-7110
- 2-Amino-4-phenylbutane
- 1-Methyl-3-phenylpro
- 4-phenylbutan-2-amine
- (+/-)-1-methyl-3-phenylpropylamine
- (RS)-1-methyl-3-phenylpropylamine
- 3-amino-1-phenylbutane
- 4-Phenyl-2-butylamine
- DL-1-methyl-3-phenyl-n-propylamine
- alpha-Methylbenzenepropanamine
- 1-Methyl-3-Benzenepropanamine
- SB47247
- MFCD00008090
- [(1S)-1-methyl-3-phenyl-propyl]ammonium
- CS-0022291
- F2190-0401
- alpha-Methyl-gamma-phenyl-n-propylamin [German]
- (R)-alpha-Methylbenzenepropanamine
- A816167
- NSC115524
- 326655W66Z
- Z104476462
- 1-Phenyl-3-amino-butan [German]
- BRN 2413110
- Benzenepropanamine, -methyl-
- DTXSID60871334
- 22148-77-2
- WECUIGDEWBNQJJ-UHFFFAOYSA-
- FT-0604461
- NS00050249
- EN300-20027
- A0999
- AMY40882
- (3-AMINOBUTYL)BENZENE
- FT-0605241
- AKOS016051338
- Propylamine, .alpha.-methyl-.gamma.-phenyl-
- NSC-115524
- Benzenepropanamine, alpha-methyl-
- .alpha.-Methyl-.gamma.-phenyl-N-propylamine
- Benzenepropanamine, .alpha.-methyl-
- Q27256149
- UNII-326655W66Z
- SCHEMBL1280
- FT-0605036
- 1-Methyl-3-phenylpropylamine, 98%
- FT-0608062
- 22374-89-6
- PS-5334
- 1-methy-3-phenylpropylamine
- .alpha.-Methylbenzenepropanamine
- 1-phenyl-3-butylamine
- EINECS 244-942-2
- AKOS000119752
- A815973
- 4-Phenyl-2-butanamine
- W-107477
- 1-Methyl-3-phenyl-propylamine
- InChI=1/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
- AC-8354
- METHYL-(3-PHENYLPROPYL)-
- 1-methyl 3-phenyl-propylamine
- NSC 115524
- (s)-2-amino-4-phenylbutane
- 4-12-00-02811 (Beilstein Handbook Reference)
- LABETALOL_met006
- STL193993
- MFCD00671665
- DTXCID10819004
- SY383062
- alpha-methyl-phenethylamine
- ?-BENZYLISOPROPYLAMINE
- MFCD00145208
- Propylamine, 1-methyl-3-phenyl-(6CI,7CI,8CI)
- SY067538
- benzene, (3-amino)butyl-
- DB-367949
- 1-Methyl-3-phenylpropylamine
-
- MDL: MFCD00008090
- Inchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
- InChI Key: WECUIGDEWBNQJJ-UHFFFAOYSA-N
- SMILES: NC(C)CCC1C=CC=CC=1
- BRN: 2413110
Computed Properties
- Exact Mass: 149.12000
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
- Density: 0.922 g/mL at 25 °C(lit.)
- Melting Point: -50 ºC
- Boiling Point: 228-232 °C(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.514(lit.)
- PH: 11.6 (10g/l, H2O, 20℃)
- Water Partition Coefficient: 8.5 g/L (20 ºC)
- PSA: 26.02000
- LogP: 2.66670
- Sensitiveness: Air Sensitive
1-Methyl-3-phenylpropylamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 2735 8/PG 3
- WGK Germany:2
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45; S28A; S36/37
- RTECS:UI3920000
-
Hazardous Material Identification:
- Safety Term:S26;S28A
- Packing Group:III
- HazardClass:8
- PackingGroup:III
- Risk Phrases:R22; R34
- Packing Group:III
1-Methyl-3-phenylpropylamine Customs Data
- HS CODE:29214980
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-Methyl-3-phenylpropylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M70533-25G |
1-Methyl-3-phenylpropylamine |
22374-89-6 | 25g |
¥1020.07 | 2023-11-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A830297-500ml |
2-Amino-4-phenylbutane |
22374-89-6 | 99% | 500ml |
¥1,386.00 | 2022-09-29 | |
| Fluorochem | 231006-25ml |
4-Phenylbutan-2-amine |
22374-89-6 | 95% | 25ml |
£45.00 | 2022-02-28 | |
| Fluorochem | 231006-500ml |
4-Phenylbutan-2-amine |
22374-89-6 | 95% | 500ml |
£399.00 | 2022-02-28 | |
| TRC | M325470-10g |
1-Methyl-3-phenylpropylamine |
22374-89-6 | 10g |
$ 65.00 | 2023-09-07 | ||
| TRC | M325470-25g |
1-Methyl-3-phenylpropylamine |
22374-89-6 | 25g |
$ 81.00 | 2023-09-07 | ||
| TRC | M325470-100g |
1-Methyl-3-phenylpropylamine |
22374-89-6 | 100g |
$ 288.00 | 2023-09-07 | ||
| ChemScence | CS-0022291-100g |
4-Phenylbutan-2-amine |
22374-89-6 | 100g |
$165.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A61640-100ml |
4-phenylbutan-2-amine |
22374-89-6 | 99% | 100ml |
¥459.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A61640-10ml |
4-phenylbutan-2-amine |
22374-89-6 | 99% | 10ml |
¥99.0 | 2023-09-08 |
1-Methyl-3-phenylpropylamine Suppliers
1-Methyl-3-phenylpropylamine Related Literature
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Hippolyte Meersseman Arango,Ludivine van den Biggelaar,Patrice Soumillion,Patricia Luis,Tom Leyssens,Francesca Paradisi,Damien P. Debecker React. Chem. Eng. 2023 8 1505
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N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952
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Masaharu Sugiura,Mako Kumahara,Makoto Nakajima Chem. Commun. 2009 3585
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4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390
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Narayan Chandra Deb Nath,Jae Cheon Kim,Kwang Pyo Kim,Sanggyu Yim,Jae-Joon Lee J. Mater. Chem. A 2013 1 13439
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 1-Methyl-3-phenylpropylamine
Introduction to 1-Methyl-3-phenylpropylamine (CAS No. 22374-89-6)
1-Methyl-3-phenylpropylamine (CAS No. 22374-89-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a wide range of potential applications, from serving as a building block in the synthesis of more complex molecules to being a key intermediate in the development of novel therapeutic agents.
The chemical formula of 1-Methyl-3-phenylpropylamine is C10H15N, and it belongs to the class of primary amines. The compound features a phenyl group attached to a propyl chain, which is further substituted with a methyl group at the first carbon position. This structural arrangement imparts specific chemical and physical properties that make it an attractive candidate for various chemical reactions and biological studies.
In recent years, the study of 1-Methyl-3-phenylpropylamine has been enriched by advances in computational chemistry and molecular modeling. These tools have provided valuable insights into the compound's conformational flexibility and its interactions with biological targets. For instance, molecular dynamics simulations have revealed that the phenyl group plays a crucial role in stabilizing the molecule in aqueous environments, which is essential for its bioavailability and pharmacokinetic properties.
The synthesis of 1-Methyl-3-phenylpropylamine can be achieved through several well-established methods. One common approach involves the reductive amination of 1-methyl-3-phenylpropanal using hydrogen gas and a suitable catalyst, such as palladium on carbon. This method offers high yields and excellent purity, making it suitable for large-scale production. Another route involves the Mannich reaction between acetone, benzaldehyde, and methylamine, followed by reduction to form the desired amine product.
The biological activity of 1-Methyl-3-phenylpropylamine has been extensively studied in various contexts. Research has shown that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings have led to its exploration as a potential lead compound in the development of drugs for treating neurological disorders such as Parkinson's disease and depression. Additionally, studies have indicated that 1-Methyl-3-phenylpropylamine may possess anti-inflammatory properties, which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
In the realm of drug discovery, 1-Methyl-3-phenylpropylamine has been used as a scaffold for designing more potent and selective ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways. By modifying the structure of 1-Methyl-3-phenylpropylamine, researchers have been able to create compounds with enhanced binding affinities and selectivities for specific GPCRs, thereby improving their therapeutic potential.
The safety profile of 1-Methyl-3-phenylpropylamine is an important consideration in its application as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed. However, ongoing research is necessary to fully understand its long-term safety and potential interactions with other drugs or biological systems.
In conclusion, 1-Methyl-3-phenylpropylamine (CAS No. 22374-89-6) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the field.
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